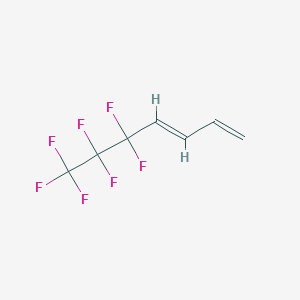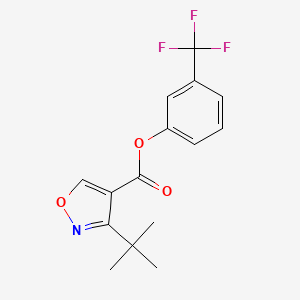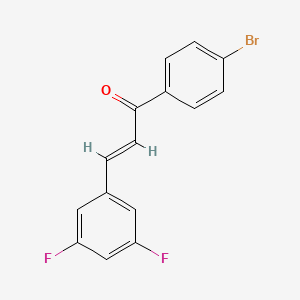
(3E)-5,5,6,6,7,7,7-heptafluorohepta-1,3-diene
Descripción general
Descripción
(3E)-5,5,6,6,7,7,7-heptafluorohepta-1,3-diene, also known as HFO-1234yf, is a fluorinated olefin with a molecular formula of C3H2F7. It is a colorless, odorless gas that has gained attention in recent years due to its potential as a replacement for hydrofluorocarbons (HFCs) in refrigeration and air conditioning systems.
Mecanismo De Acción
(3E)-5,5,6,6,7,7,7-heptafluorohepta-1,3-diene works by absorbing heat from the surrounding environment and then releasing it outside. This process is facilitated by the refrigeration cycle, which involves the compression and expansion of the gas. This compound has a lower global warming potential and ozone depletion potential compared to HFCs, making it a more environmentally friendly alternative.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that it is non-toxic and non-flammable, making it a safer alternative to HFCs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3E)-5,5,6,6,7,7,7-heptafluorohepta-1,3-diene has several advantages for lab experiments, including its high purity and stability. It is also easy to handle and transport, making it a convenient option for researchers. However, it has limitations in terms of its availability and cost, which may restrict its use in certain experiments.
Direcciones Futuras
Future research on (3E)-5,5,6,6,7,7,7-heptafluorohepta-1,3-diene will likely focus on its potential as a replacement for HFCs in refrigeration and air conditioning systems. Studies may also investigate its use in other applications, such as in the production of solvents and polymers. Furthermore, research may focus on improving the synthesis method to increase efficiency and reduce costs.
Aplicaciones Científicas De Investigación
(3E)-5,5,6,6,7,7,7-heptafluorohepta-1,3-diene has been the subject of extensive scientific research due to its potential as a replacement for HFCs in refrigeration and air conditioning systems. Studies have focused on its thermodynamic properties, such as its refrigeration capacity and efficiency, as well as its environmental impact, such as its global warming potential and ozone depletion potential.
Propiedades
IUPAC Name |
(3E)-5,5,6,6,7,7,7-heptafluorohepta-1,3-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F7/c1-2-3-4-5(8,9)6(10,11)7(12,13)14/h2-4H,1H2/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRVVKSLZCGFFX-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=CC(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C/C=C/C(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(Z)-[diethoxyphosphoryl-[3-(trifluoromethyl)phenyl]methylidene]amino]-2,4-dinitroaniline](/img/structure/B3041038.png)

![methyl 5-[3-(4-cyanophenyl)-3-oxo-1-propenyl]-1-(4-fluorophenyl)-1H-2-pyrrolecarboxylate](/img/structure/B3041040.png)
![methyl 5-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]-1-(4-fluorophenyl)pyrrole-2-carboxylate](/img/structure/B3041041.png)
![2,2,2-trichloro-1-[1-(4-fluorophenyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B3041042.png)

![2-[(3,5-Difluorobenzyl)thio]pyridinium-1-olate](/img/structure/B3041045.png)
![methyl 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-{2-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazono}-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B3041049.png)
![2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-3,5-dinitro-1-(trifluoromethyl)benzene](/img/structure/B3041050.png)
![N1-[2-chloro-4-(trifluoromethyl)phenyl]-2-bromoacetamide](/img/structure/B3041051.png)
![1-[3-(Trifluoromethoxy)phenyl]-3-{5-[2-(trifluoromethoxy)phenyl]-2-furyl}prop-2-en-1-one](/img/structure/B3041052.png)
![Methyl 2-[({2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]acetate](/img/structure/B3041054.png)
![1-(4-Chlorophenyl)-3-{5-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-furyl}prop-2-en-1-one](/img/structure/B3041057.png)